molecular formula C15H14N2O5 B2453111 2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid CAS No. 2309444-15-1

2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid

Cat. No.: B2453111
CAS No.: 2309444-15-1
M. Wt: 302.286
InChI Key: KJZZXYASBYEXIJ-UHFFFAOYSA-N
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Description

2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidinyl and isoindolyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dioxopiperidine with an appropriate isoindole derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c18-12-4-3-11(14(21)16-12)17-7-9-5-8(6-13(19)20)1-2-10(9)15(17)22/h1-2,5,11H,3-4,6-7H2,(H,19,20)(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZZXYASBYEXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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